1,3-Dioxoisoindolin-2-YL spiro[3.3]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxoisoindolin-2-YL spiro[3.3]heptane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a bioisostere for benzene rings in drug design .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-YL spiro[3.3]heptane-2-carboxylate typically involves the following steps:
Formation of the Spiro[3.3]heptane Core: The spiro[3.3]heptane core can be synthesized through a series of cyclization reactions.
Introduction of the Isoindolinone Moiety: The isoindolinone moiety can be introduced through a condensation reaction between a phthalic anhydride derivative and an amine.
Esterification: The final step involves the esterification of the carboxylic acid group with an appropriate alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxoisoindolin-2-YL spiro[3.3]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and isoindolinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindolinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxoisoindolin-2-YL spiro[3.3]heptane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a bioisostere for benzene rings in drug design, enhancing the pharmacokinetic properties of drugs.
Biological Studies: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Material Science: Utilized in the synthesis of novel polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3-Dioxoisoindolin-2-YL spiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: Another saturated benzene bioisostere with a rigid structure.
Cubane: Known for its high stability and unique geometric properties.
Bicyclo[2.2.2]octane: Used as a bioisostere in various drug molecules.
Uniqueness
1,3-Dioxoisoindolin-2-YL spiro[3.3]heptane-2-carboxylate is unique due to its spirocyclic structure, which provides non-coplanar exit vectors. This structural feature allows it to mimic the properties of benzene rings while offering enhanced stability and bioactivity .
Eigenschaften
Molekularformel |
C16H15NO4 |
---|---|
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
(1,3-dioxoisoindol-2-yl) spiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C16H15NO4/c18-13-11-4-1-2-5-12(11)14(19)17(13)21-15(20)10-8-16(9-10)6-3-7-16/h1-2,4-5,10H,3,6-9H2 |
InChI-Schlüssel |
RKRRSEIPCZZQSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CC(C2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.